molecular formula C15H20ClN3O2 B4287136 N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

Cat. No. B4287136
M. Wt: 309.79 g/mol
InChI Key: OWSHUQGRZXBNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in the agricultural industry. CPPU is a urea-based cytokinin that promotes cell division and growth in plants. In recent years, CPPU has gained attention for its potential applications in scientific research, particularly in the fields of cell biology and molecular biology.

Mechanism of Action

N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea acts as a cytokinin, promoting cell division and growth in plants and cells. N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea binds to cytokinin receptors on the cell surface, activating a signaling pathway that leads to the activation of genes involved in cell division and growth. N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea also promotes the synthesis of nucleic acids and proteins, which are essential for cell growth and division.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been shown to have various biochemical and physiological effects in plants and cells. In plants, N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea promotes the elongation of stems, the development of lateral shoots, and the formation of larger fruits and seeds. In cells, N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea promotes cell growth and division, leading to increased cell numbers and biomass. N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has also been shown to enhance the synthesis of secondary metabolites in plants, which can have medicinal and nutritional benefits.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has several advantages for use in lab experiments. It is stable, water-soluble, and easy to handle, making it a convenient tool for researchers. N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is also effective at low concentrations, allowing for precise control of its effects. However, N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea also has some limitations. It can be expensive to produce, and its effects can vary depending on the plant or cell type being studied. Additionally, N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can have off-target effects, leading to unintended consequences in some experiments.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea. One area of interest is its potential use in tissue engineering and regenerative medicine. N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been shown to promote cell growth and division, which could be useful in the development of artificial tissues and organs. Another area of interest is the development of new N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea analogs with improved properties, such as increased stability or specificity. Finally, further research is needed to fully understand the molecular mechanisms underlying N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea's effects, which could lead to the development of new therapies for various diseases.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been used in various scientific research applications, including plant tissue culture, cell proliferation assays, and gene expression studies. N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been shown to promote cell division and differentiation in plant tissues, leading to increased growth and yield. In cell proliferation assays, N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been used to stimulate cell growth and division in various cell types, including cancer cells. N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has also been used to study gene expression in plants, where it has been shown to regulate the expression of genes involved in cell division and growth.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c1-11-5-6-12(10-13(11)16)18-15(21)17-7-3-9-19-8-2-4-14(19)20/h5-6,10H,2-4,7-9H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSHUQGRZXBNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCCN2CCCC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Chloro-4-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.